

VL285 Phenol solubility and storage conditions

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Compound of Interest

Compound Name: VL285 Phenol

Cat. No.: B6281374

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An In-depth Technical Guide on **VL285 Phenol**: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 Phenol, specifically (S,R,S)-**VL285 Phenol**, is a potent and widely utilized E3 ubiquitin ligase ligand. It serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. PROTACs function by recruiting an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. VL285 acts as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, making it an essential tool for researchers in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the solubility and storage conditions of **VL285 Phenol**, along with detailed experimental protocols and visualizations to aid in its effective use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (S,R,S)-**VL285 Phenol** is presented in the table below.

Property	Value	Reference
IUPAC Name	(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide	[1]
CAS Number	144888-69-9	[1]
Molecular Formula	C ₂₉ H ₃₂ N ₄ O ₅ S	[1]
Molecular Weight	548.65 g/mol	[1]
Appearance	Solid	[1]

Solubility

The solubility of **VL285 Phenol** is a critical parameter for its use in various experimental settings. The following table summarizes the available solubility data.

Solvent	Solubility	Remarks
DMSO	100 mg/mL (182.27 mM)	It is recommended to use fresh DMSO as moisture can reduce solubility.
Ethanol	Soluble	Propolis, which contains phenolic compounds, is soluble in ethanol. Specific quantitative data for VL285 Phenol is not readily available.
Water	Low Solubility	Phenolic compounds generally exhibit low solubility in water. Propolis is least soluble in water.

Storage and Stability

Proper storage and handling are essential to maintain the integrity and activity of **VL285 Phenol**.

Condition	Recommendation	Details
Long-term Storage	-20°C or 2-8°C	Store in a tightly sealed container, protected from light.
Handling	Use in a well-ventilated area or fume hood. Avoid inhalation of dust.	Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stability	Stable under recommended storage conditions.	A stability-indicating assay method should be used to monitor for degradation over time.

Experimental Protocols

Protocol for Determining Solubility of VL285 Phenol

This protocol outlines a general method for determining the solubility of **VL285 Phenol** in a solvent of interest.

Materials:

- (S,R,S)-**VL285 Phenol**
- Solvent of interest (e.g., DMSO, Ethanol, PBS)
- Vortex mixer
- Centrifuge
- Analytical balance

- HPLC system with a suitable column and detector

Procedure:

- Preparation of Saturated Solution:
 - Accurately weigh a small amount of **VL285 Phenol** (e.g., 5 mg) and add it to a vial.
 - Add a small, measured volume of the solvent (e.g., 100 μ L) to the vial.
 - Vortex the mixture vigorously for 1-2 minutes.
 - Continue adding small increments of the solvent and vortexing until a saturated solution with excess solid is formed.
 - Equilibrate the saturated solution at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
- Sample Preparation for Analysis:
 - Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
 - Carefully collect an aliquot of the clear supernatant.
 - Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
- Analysis by HPLC:
 - Prepare a series of standard solutions of **VL285 Phenol** of known concentrations in the same solvent.
 - Inject the standard solutions and the diluted sample solution into the HPLC system.
 - Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

- Determine the concentration of **VL285 Phenol** in the diluted sample from the calibration curve.
- Calculate the solubility of **VL285 Phenol** in the solvent by taking into account the dilution factor.

Protocol for a Stability-Indicating Assay using HPLC

This protocol describes a method to assess the stability of **VL285 Phenol** under various stress conditions.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- (S,R,S)-**VL285 Phenol**
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
- HPLC system with a photodiode array (PDA) or UV detector
- Temperature and humidity controlled chambers
- Photostability chamber

Procedure:

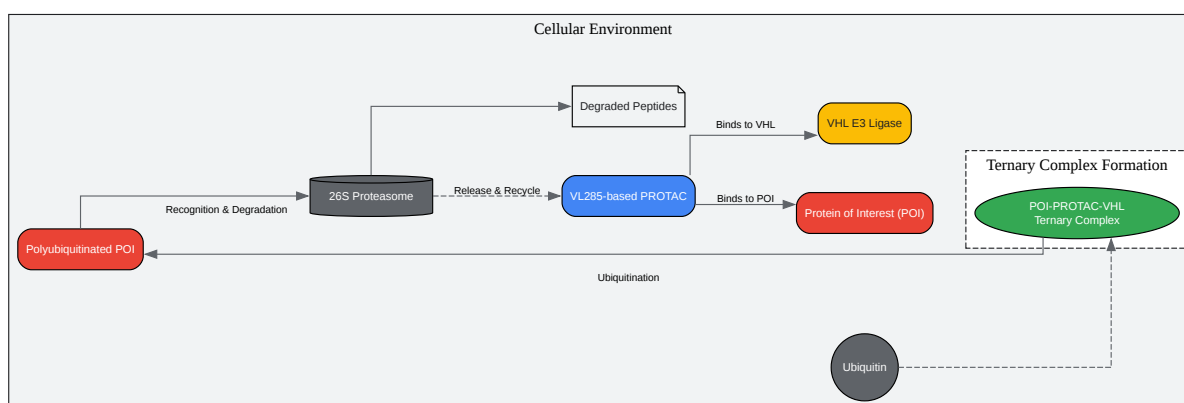
- Forced Degradation Studies:
 - Acid Hydrolysis: Dissolve **VL285 Phenol** in a solution of 0.1 M HCl and heat at 60°C for a specified time.
 - Base Hydrolysis: Dissolve **VL285 Phenol** in a solution of 0.1 M NaOH and heat at 60°C for a specified time.
 - Oxidative Degradation: Dissolve **VL285 Phenol** in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

- Thermal Degradation: Expose solid **VL285 Phenol** to dry heat (e.g., 80°C) for a specified time.
- Photodegradation: Expose a solution of **VL285 Phenol** to light in a photostability chamber.
- Neutralize the acidic and basic samples before analysis.
- HPLC Method Development:
 - Develop an HPLC method that can separate the intact **VL285 Phenol** from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength.
 - A gradient elution is often necessary to resolve all components.
- Analysis of Stressed Samples:
 - Inject the stressed samples into the HPLC system.
 - Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (**VL285 Phenol**).
 - The peak purity of the **VL285 Phenol** peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradants.
- Long-Term Stability Study:
 - Store samples of **VL285 Phenol** under the recommended storage conditions (-20°C or 2-8°C, protected from light).
 - At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples using the validated stability-indicating HPLC method.
 - Monitor for any changes in purity, potency, and the appearance of degradation products.

Visualizations

Signaling Pathway of VL285-based PROTACs

The following diagram illustrates the mechanism of action of a PROTAC that utilizes **VL285 Phenol** to recruit the VHL E3 ligase, leading to the targeted degradation of a Protein of Interest (POI).

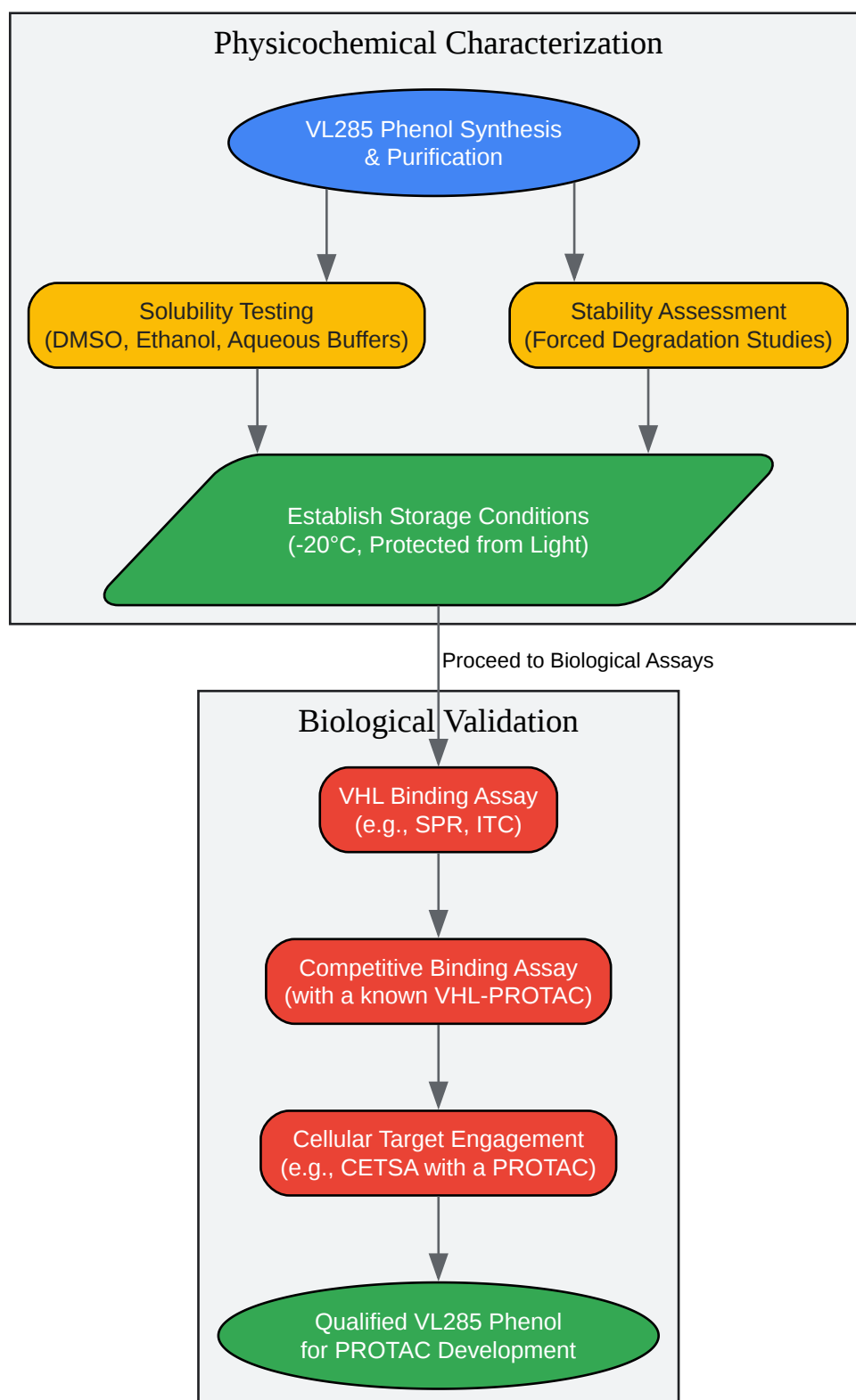


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Caption: Mechanism of action of a VL285-based PROTAC.

Experimental Workflow for VL285 Phenol Characterization

This diagram outlines a typical experimental workflow for the characterization of **VL285 Phenol**, from initial physicochemical analysis to biological validation.



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Caption: Experimental workflow for **VL285 Phenol** characterization.

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